![molecular formula C11H16ClN3OS B6142522 5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride CAS No. 1052552-32-5](/img/structure/B6142522.png)
5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride is a compound that belongs to the class of 1,2,4-oxadiazole derivatives
Mechanism of Action
Target of Action
The primary target of 5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride is the acetylcholine receptor . Acetylcholine receptors play a crucial role in transmitting signals in the nervous system. They are key to many physiological processes, including muscle contraction and neurotransmission.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and bases like sodium hydroxide (NaOH) at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings. The scalability of the synthesis process is crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the amine position.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound’s biological activity makes it a candidate for the development of new therapeutic agents.
Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence
Comparison with Similar Compounds
Similar Compounds
Tioxazafen: A 1,2,4-oxadiazole derivative with nematicidal activity.
Ataluren: Used for the treatment of genetic disorders caused by nonsense mutations.
Azilsartan: An antihypertensive agent.
Uniqueness
5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride is unique due to its specific combination of the thiophene and oxadiazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS.ClH/c12-7-3-1-2-6-10-13-11(14-15-10)9-5-4-8-16-9;/h4-5,8H,1-3,6-7,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSADYQWMSFTMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CCCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
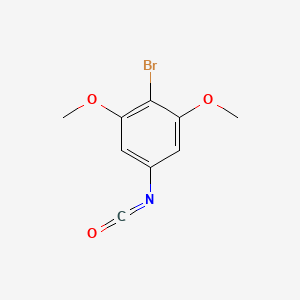
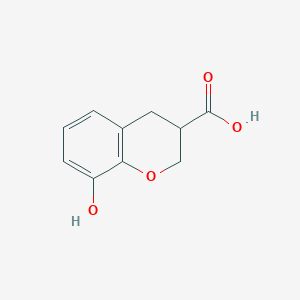

![2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}propanoic acid](/img/structure/B6142455.png)

![5-methyl-9-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B6142476.png)

![2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B6142496.png)
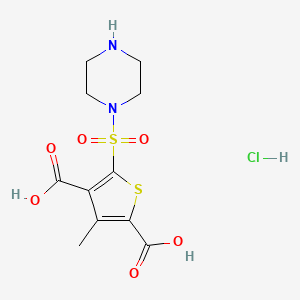
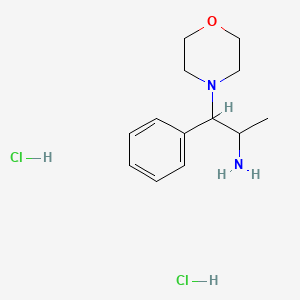
![2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B6142515.png)
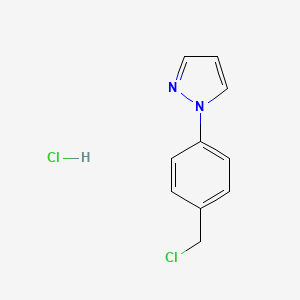
![2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B6142525.png)
![2-cyclopropyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6142531.png)
